2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide
CAS No.: 393838-42-1
Cat. No.: VC6338676
Molecular Formula: C12H5Cl3N2OS3
Molecular Weight: 395.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 393838-42-1 |
|---|---|
| Molecular Formula | C12H5Cl3N2OS3 |
| Molecular Weight | 395.72 |
| IUPAC Name | 2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C12H5Cl3N2OS3/c13-8-2-1-7(20-8)6-4-19-12(16-6)17-11(18)5-3-9(14)21-10(5)15/h1-4H,(H,16,17,18) |
| Standard InChI Key | FXPYYSNSOUXNMI-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=C1)Cl)C2=CSC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Introduction
Molecular Structure and Physicochemical Properties
The compound’s molecular formula is C₁₂H₅Cl₃N₂OS₃, with a molecular weight of 395.72 g/mol. Its structure features:
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Thiophene backbone: A five-membered aromatic ring with two chlorine substituents at positions 2 and 5.
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Thiazole moiety: A 1,3-thiazol-2-yl group substituted at position 4 with a 5-chlorothiophen-2-yl unit.
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Carboxamide linkage: Connects the thiophene and thiazole systems via an N–C(=O) bond.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 393838-42-1 |
| IUPAC Name | 2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide |
| SMILES | C1=C(SC(=C1)Cl)C2=CSC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl |
| InChI Key | FXPYYSNSOUXNMI-UHFFFAOYSA-N |
| Topological Polar Surface Area | 135 Ų |
The presence of three chlorine atoms contributes to its lipophilicity (clogP ≈ 3.8), while the carboxamide and thiazole groups introduce hydrogen-bonding capacity, critical for biological interactions .
Synthetic Pathways and Reaction Optimization
Synthesis typically involves a multi-step sequence leveraging nucleophilic aromatic substitution (SNAr) and condensation reactions:
Key Intermediate: 4-(5-Chlorothiophen-2-yl)-1,3-Thiazol-2-Amine
This precursor, CAS 123971-45-9, is synthesized via cyclization of thiourea derivatives with α-haloketones. Field emission SEM studies confirm its crystalline morphology, with a purity >98% achievable via column chromatography .
Final Coupling Reaction
The carboxamide bond is formed using 2,5-dichlorothiophene-3-carbonyl chloride and the thiazol-2-amine intermediate under inert conditions (N₂ atmosphere). Solvent screening indicates optimal yields (72–78%) in dimethylformamide (DMF) at 0–5°C, with triethylamine as a base.
Table 2: Reaction Conditions for Amide Bond Formation
| Parameter | Optimal Value |
|---|---|
| Solvent | Anhydrous DMF |
| Temperature | 0–5°C |
| Reaction Time | 12–16 hours |
| Base | Triethylamine (3.0 equiv) |
| Yield | 72–78% |
Biological Activity and Mechanism of Action
The compound’s bioactivity stems from its dual heterocyclic systems, which enable interactions with kinase domains and microbial enzymes:
Kinase Inhibition
In Plasmodium falciparum kinase (PfPK6) assays, structural analogues with thiophene-thiazole systems demonstrate IC₅₀ values of 130–236 nM. Molecular docking reveals that the 5-chlorothiophenyl group occupies a hydrophobic pocket near the ATP-binding site, while the carboxamide forms hydrogen bonds with Lys38 .
Comparative Analysis with Structural Analogues
Table 3: Activity of Thiophene-Thiazole Derivatives
| Compound | PfPK6 IC₅₀ (nM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| Target compound | 130–236 | 2–8 |
| 5-Methylthiophene analog | 222 | 16 |
| Phenyl-substituted | 329 | 32 |
Key findings:
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Electron-withdrawing groups (e.g., Cl) at thiophene positions enhance kinase binding via dipole interactions .
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Thiazole nitrogen is critical for microbial target engagement, as replacement with furan reduces activity 3-fold .
Applications in Materials Science
While primarily studied for biological activity, the compound’s extended π-system (λmax = 320 nm in DCM) suggests utility in organic electronics. Cyclic voltammetry reveals reversible oxidation at +1.2 V vs. Ag/AgCl, indicating potential as a p-type semiconductor .
Future Research Directions
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Pharmacokinetic Profiling: Address solubility limitations (logS = -4.2) through prodrug strategies or nanoformulations.
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Target Identification: Use CRISPR-Cas9 screens to map off-target kinase interactions.
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Materials Optimization: Explore doping with CuO–Bi₂O₃ nanocomposites to enhance charge mobility .
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